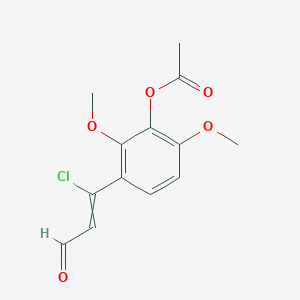![molecular formula CH2Cl4P2S B14495847 [(Dichlorophosphanyl)methyl]phosphonothioic dichloride CAS No. 63366-50-7](/img/structure/B14495847.png)
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula CH₃Cl₂PS. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of both phosphorus and sulfur atoms, making it a versatile reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride can be synthesized through the reaction of methyldichlorophosphine with sulfuryl chloride. The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] This method involves the oxidation of methyldichlorophosphine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily participates in substitution reactions with nucleophiles, leading to the formation of various organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted organophosphorus compounds .
科学的研究の応用
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of [(Dichlorophosphanyl)methyl]phosphonothioic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. Its molecular targets include nucleophilic sites on organic molecules, leading to the formation of new bonds and functional groups .
類似化合物との比較
Similar Compounds
Methylphosphonic dichloride: Similar in structure but lacks the sulfur atom.
Methanephosphonyl chloride: Another related compound with similar reactivity.
Dichloromethylphosphine oxide: Shares similar chemical properties but differs in specific applications.
Uniqueness
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in various fields of research and industry .
特性
CAS番号 |
63366-50-7 |
|---|---|
分子式 |
CH2Cl4P2S |
分子量 |
249.8 g/mol |
IUPAC名 |
dichloro-(dichlorophosphanylmethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH2Cl4P2S/c2-6(3)1-7(4,5)8/h1H2 |
InChIキー |
WXHKJNGJTCALPA-UHFFFAOYSA-N |
正規SMILES |
C(P(Cl)Cl)P(=S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)








![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)

